Cyanuric acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

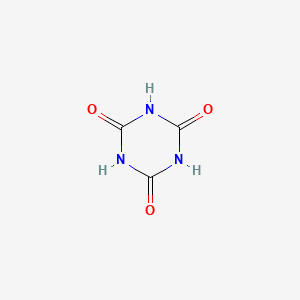

Cyanuric acid, an organic compound with the formula (CNOH)₃, is known for its strong interaction with melamine . This interaction forms insoluble melamine cyanurate . This compound is also used as a precursor or a component of bleaches, disinfectants, and herbicides . It is widely used in organic synthesis and can undergo N-halogenation, alkylation, esterification, and salt formation reactions, resulting in more this compound derivatives .

Mode of Action

This compound can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . Deprotonation with base affords a series of cyanurate salts .

Biochemical Pathways

This compound is synthesized from NH₃ and CO₂, with urea and isocyanic acid OCNH as two pivotal intermediates . Urea can be synthesized from NH₃ and CO₂, and this compound can be obtained from urea or NH₃ + CO₂ . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .

Pharmacokinetics

It is known that this compound can take several days, even a week, to fully dissolve in water, especially if you use granular this compound . This timing also takes into account how this compound was added . If you add it directly into the skimmer, it could get stuck in the pool filter and take much longer to dissolve .

Result of Action

The result of this compound’s action is the formation of cyanurate salts when deprotonated with a base . It also forms insoluble melamine cyanurate when it interacts with melamine . This interaction locks the this compound into the tri-keto tautomer .

Action Environment

This compound plays a role in maintaining the chlorine levels in your pool . When sunlight exposure breaks down chlorine, adding this compound helps to stabilize it, making the chlorine last longer and work more effectively . Without this compound, you would need to replenish chlorine frequently, resulting in higher expenses and increased maintenance efforts .

Analyse Biochimique

Biochemical Properties

Cyanuric acid can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . This compound is noted for its strong interaction with melamine, forming insoluble melamine cyanurate .

Cellular Effects

At high concentrations, this compound can lead to some health risks . Moreover, in the presence of this compound, chlorine is inactivated against intestinal pathogens, exposing swimmers to an increased risk of acute gastrointestinal diseases .

Molecular Mechanism

This compound is synthesized from NH3 and CO2, urea and isocyanic acid OCNH are two pivotal intermediates . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .

Temporal Effects in Laboratory Settings

This compound is a white crystalline solid that forms a colorless crystalline dihydrate from water and loses water upon exposure to dry air . It is a weak tribasic acid that is slightly soluble in water and organic solvents like acetone, benzene, ether, ethanol, hexane, and isopropyl alcohol .

Dosage Effects in Animal Models

The American standard for this compound in swimming pool water is at least 10 mg/L, preferably 30–50 mg/L, but not >150 mg/L . In addition, oral administration of this compound may seriously affect animal health .

Metabolic Pathways

This compound is an industrial chemical produced during the biodegradation of s-triazine pesticides . The biodegradation of this compound has been elucidated using a single model system, Pseudomonas sp. strain ADP, in which this compound hydrolase (AtzD) opens the s-triazine ring and AtzEG deaminates the ring-opened product .

Transport and Distribution

This compound is produced naturally as a contaminant in urea fertilizer, and it is used as a chlorine stabilizer in swimming pools . This compound-degrading bacteria are used commercially in removing this compound from pool water when it exceeds desired levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanuric acid can be synthesized through various methods. One common method involves the thermal decomposition of urea, which releases ammonia and forms this compound at temperatures around 175°C . Another method involves the addition-elimination reaction of dihydric alcohol and urea under alkaline conditions, yielding this compound with a high yield of over 90% .

Industrial Production Methods: The industrial production of this compound typically involves the pyrolysis of urea at high temperatures (≥ 250°C) without a solvent . Alternatively, the trimerization of urea in a solvent, with or without a catalyst, is also employed .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanuric acid undergoes various chemical reactions, including:

N-Halogenation: Reaction with halogens to form halogenated derivatives.

Alkylation: Introduction of alkyl groups.

Esterification: Formation of esters.

Salt Formation: Reaction with bases to form salts.

Common Reagents and Conditions:

Major Products:

Melamine: Produced from the reaction with ammonia.

Hydroxyalkyl Isocyanurates: Formed from reactions with epoxides.

Applications De Recherche Scientifique

Cyanuric acid has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Cyanuric Chloride: Used in the synthesis of herbicides and dyes.

Cyanuric Fluoride: Employed in organic synthesis as a fluorinating agent.

Cyanuric Bromide: Utilized in the preparation of brominated derivatives.

Cyanuric acid’s versatility and stability make it a valuable compound in both industrial and research settings.

Activité Biologique

Cyanuric acid (CYA), a chemical compound commonly used as a chlorine stabilizer in swimming pools, has garnered attention due to its various biological activities and potential health implications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on microbial inactivation, and potential toxicity.

This compound is a white crystalline solid that is soluble in water. It is primarily used in swimming pools to stabilize chlorine, preventing its degradation by ultraviolet (UV) light. By doing so, it helps maintain effective disinfection levels while reducing chlorine consumption.

Microbial Inactivation

This compound significantly impacts the efficacy of chlorine disinfection, particularly against resistant microorganisms like Cryptosporidium parvum. Studies show that higher concentrations of CYA can delay the inactivation of these oocysts by chlorine.

| CYA Concentration (mg/L) | Free Chlorine Concentration (mg/L) | 3-log10 CT Value (mg·min/L) |

|---|---|---|

| 8 | 20 | 17,800 |

| 16 | 20 | 31,500 |

| 48 | 20 | 76,500 |

| 46 | 40 | 40,000 |

This table illustrates the increased CT values required for effective pathogen inactivation in the presence of varying CYA concentrations, indicating that CYA inhibits chlorine's antimicrobial action .

Biodegradation Pathways

Recent research has identified novel microbial pathways for the biodegradation of this compound. A study revealed a previously unrecognized pathway involving Herbaspirillum sp. CAH-3, which can utilize this compound as a sole nitrogen source through a biuret intermediate. This finding suggests potential applications in bioremediation strategies for environments contaminated with this compound .

Toxicological Effects

While this compound is not highly toxic on its own, it can pose health risks under certain conditions:

- Irritation : Exposure may cause irritation to the eyes, skin, and respiratory system.

- Gastrointestinal Damage : Ingestion has been linked to gastrointestinal tract damage and liver impairment.

- Neurotoxicity : High concentrations have been associated with neurotoxic effects, including anxiety and depression-like behaviors due to disruptions in thyroid hormone homeostasis .

Moreover, co-exposure with melamine has been shown to produce synergistic toxic effects, exacerbating risks associated with urolithiasis (kidney stones) .

Case Studies

- Swimming Pool Water Quality : A comprehensive study monitored swimming pool water quality in Changzhou from 2015 to 2016. It found that excessive levels of this compound reduced chlorine activity significantly, facilitating microbial growth and increasing the risk of waterborne illnesses .

- Health Risk Assessment : Another investigation assessed the health risks associated with this compound exposure among swimmers. The findings indicated a correlation between high CYA levels and adverse health outcomes due to compromised disinfection efficacy .

Propriétés

IUPAC Name |

1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3, Array, C3N3(OH)3 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyanuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27026-93-3, Array | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27026-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024873 | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Ammelide, 1% Max | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, CRYSTALLINE POWDER | |

CAS No. |

108-80-5 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H497R4QKTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyanuric acid?

A1: this compound (1,3,5-Triazine-2,4,6-triol) has a molecular formula of C3H3N3O3 and a molecular weight of 129.07 g/mol. []

Q2: Does this compound exist in different forms?

A2: Yes, this compound exists in two tautomeric forms: the trihydroxy form (this compound) and the trioxo form (isothis compound). While the triazine-based system is preferred scientifically, the (iso)cyanurate designation is common commercially. []

Q3: How photostable is this compound in aqueous solutions?

A3: Quantum-chemical calculations predict high photostability of this compound in aqueous solutions under prebiotic Earth conditions. Its absorption maximum lies at ~160 nm, with minimal absorption at longer wavelengths. Excited states efficiently return to the ground state through internal conversion and conical intersections. []

Q4: What is the primary industrial application of this compound?

A4: this compound is primarily used as a precursor for the synthesis of chlorinated isocyanurates, widely employed as disinfectants, sanitizers, and bleaches. []

Q5: What other applications do this compound derivatives have?

A5: Besides its role in disinfection, derivatives like triallyl and tris(2-hydroxyethyl) this compound are used as cross-linking and curing agents. Tris(2,3-epoxypropyl)isocyanurate contributes to weather-resistant powder coatings. Melamine cyanurate serves as a fire retardant in plastics. []

Q6: Does this compound impact chlorine's effectiveness in swimming pools?

A6: Yes, while this compound protects chlorine from UV degradation in swimming pools, it also reduces its disinfection rate. Increasing the available chlorine concentration can help mitigate this inhibitory effect. [, ]

Q7: Can this compound be used to reduce harmful emissions from fuel combustion?

A7: Yes, there is significant interest in employing this compound for reducing nitrogen oxides (NOx) in exhaust gases generated from burning oil, gas, and coal. []

Q8: How is this compound degraded in the environment?

A8: Certain bacteria and fungi utilize a metabolic pathway that involves the sequential hydrolysis of this compound and its metabolites. The first step, opening the s-triazine ring, is catalyzed by the enzyme this compound hydrolase. []

Q9: What are the products of this compound hydrolysis by this compound hydrolase?

A9: Contrary to previous beliefs, this compound hydrolase produces carboxybiuret, not biuret directly. Carboxybiuret then spontaneously decarboxylates to biuret and carbon dioxide. []

Q10: Are there potential applications for this compound hydrolase?

A10: Research is underway to utilize this compound hydrolase, particularly the thermostable version from Moorella thermoacetica, in enzyme filtration systems for removing accumulated this compound from swimming pools and spas. [, ]

Q11: How does the structure of this compound derivatives influence their properties?

A11: The type and number of substituents on the this compound ring significantly affect the properties of its derivatives. For example, increasing the epichlorohydrin to this compound ratio in prepolymers decreases viscosity while maintaining density. []

Q12: Does the structure of this compound affect its biological activity?

A12: Yes, modifying the this compound structure by replacing a hydroxyl group with a vinyl group enhances both its biological activity and resistance to microorganisms. []

Q13: What are the health consequences of melamine and this compound co-exposure?

A14: Co-exposure to melamine and this compound leads to the formation of melamine-cyanurate crystals in the kidneys. These crystals can obstruct renal tubules, potentially leading to acute kidney injury and renal failure, similar to acute uric acid nephropathy in humans. [, , ]

Q14: Does the gut microbiota play a role in melamine toxicity?

A15: Yes, the gut microbiota, specifically Klebsiella species, can convert melamine to this compound, exacerbating melamine-induced nephrotoxicity. This microbial transformation highlights the importance of the gut microbiome in melamine toxicity. []

Q15: What analytical techniques are used to determine this compound levels?

A16: Several techniques are available for quantifying this compound, including differential pulse polarography [], reversed-phase high-performance liquid chromatography (RP-HPLC) [], and gas chromatography tandem triple quadrupole mass spectrometry (GC-QqQ-MS/MS). []

Q16: How are melamine and this compound simultaneously determined in food samples?

A17: Simultaneous analysis of melamine and this compound in food often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Isotope dilution and hydrophilic interaction liquid chromatography (HILIC) can enhance the sensitivity and accuracy of the analysis. [, , ]

Q17: Can this compound be recycled in industrial processes?

A18: Yes, several processes allow for the recycling of this compound. For instance, in the production of trichloroisothis compound, the remaining this compound can be recovered and reused, contributing to a more sustainable and environmentally friendly process. [, ]

Q18: What resources are available for researchers studying this compound?

A19: Researchers benefit from various tools, including databases with this compound hydrolase gene sequences and protein structures. Additionally, commercially available this compound derivatives and analytical standards facilitate research on this compound. [, , ]

Q19: When did this compound gain commercial significance?

A20: While this compound has been known for over two centuries, it only achieved commercial importance in the mid-1950s, primarily due to the development and application of its derivatives. []

Q20: How does research on this compound contribute to different scientific fields?

A21: Studies on this compound contribute to diverse fields like environmental science, analytical chemistry, toxicology, and material science. Understanding its properties and applications fosters advancements in areas like water treatment, food safety, and development of novel materials. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.